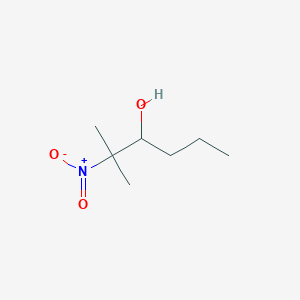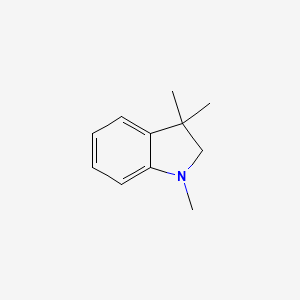
1,3,3-Trimethyl-2,3-dihydro-1H-indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Dihydro-1,3,3-trimethyl-1H-Indole, also known as Fischer’s base, is a heterocyclic compound with the molecular formula C12H15N. It is a derivative of indole, characterized by the presence of three methyl groups and a dihydro structure. This compound is notable for its applications in organic synthesis and its role as an intermediate in the production of various dyes and pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-dihydro-1,3,3-trimethyl-1H-Indole typically involves the reaction of indole derivatives with methylating agents. One common method is the Fischer indole synthesis, where phenylhydrazine reacts with ketones under acidic conditions to form the indole structure. For 2,3-dihydro-1,3,3-trimethyl-1H-Indole, specific methylating agents such as methyl iodide are used to introduce the methyl groups .
Industrial Production Methods
Industrial production of this compound often employs catalytic hydrogenation of indole derivatives. The process involves the use of catalysts like palladium on carbon (Pd/C) under high pressure and temperature to achieve the desired dihydro structure. This method is favored for its efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2,3-Dihydro-1,3,3-trimethyl-1H-Indole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinonoid structures using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions typically involve the use of reducing agents such as lithium aluminum hydride (LiAlH4) to convert the compound into more saturated derivatives.
Substitution: Electrophilic substitution reactions are common, where halogens or other substituents replace hydrogen atoms on the indole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).
Major Products Formed
Oxidation: Quinonoid derivatives.
Reduction: Saturated indole derivatives.
Substitution: Halogenated indole compounds.
Scientific Research Applications
2,3-Dihydro-1,3,3-trimethyl-1H-Indole has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and dyes.
Biology: Investigated for its potential neuroprotective and antioxidant properties.
Medicine: Explored for its role in the development of pharmaceuticals, particularly in the treatment of neurological disorders.
Industry: Utilized in the production of photochromic materials and molecular electronics.
Mechanism of Action
The mechanism of action of 2,3-dihydro-1,3,3-trimethyl-1H-Indole involves its interaction with various molecular targets and pathways. In biological systems, it is believed to exert its effects by modulating neurotransmitter receptors and influencing oxidative stress pathways. The compound’s structure allows it to interact with specific enzymes and receptors, leading to its neuroprotective and antioxidant effects .
Comparison with Similar Compounds
Similar Compounds
1,3,3-Trimethyl-2-methyleneindoline: Shares a similar structure but differs in the presence of a methylene group.
1,3-Dihydro-1,3,3-trimethylspiro[2H-indole-2,3’-[3H]naphth[2,1-b][1,4]oxazine]: Known for its photochromic properties.
1,3,3-Trimethyl-6-nitrospiro[2H-1-benzopyran-2,2’-[2H]-indole]: Notable for its biocompatibility and use in molecular electronics.
Uniqueness
2,3-Dihydro-1,3,3-trimethyl-1H-Indole is unique due to its specific dihydro structure and the presence of three methyl groups, which confer distinct chemical properties and reactivity. Its versatility in undergoing various chemical reactions and its wide range of applications in different fields make it a valuable compound in both research and industry .
Properties
CAS No. |
105278-05-5 |
|---|---|
Molecular Formula |
C11H15N |
Molecular Weight |
161.24 g/mol |
IUPAC Name |
1,3,3-trimethyl-2H-indole |
InChI |
InChI=1S/C11H15N/c1-11(2)8-12(3)10-7-5-4-6-9(10)11/h4-7H,8H2,1-3H3 |
InChI Key |
KRXXWINWRGUIBJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CN(C2=CC=CC=C21)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,6-Ditert-butyl-4-[(4-methoxyphenyl)-(pyridin-2-ylamino)methyl]phenol](/img/structure/B14006921.png)
![2-[(2,6-dimethylphenoxy)methyl]-4,5-dihydro-1H-imidazole;hydrochloride](/img/structure/B14006922.png)
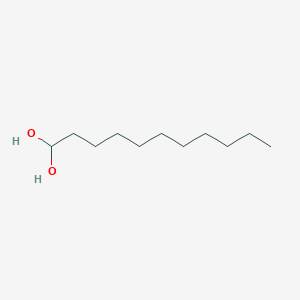
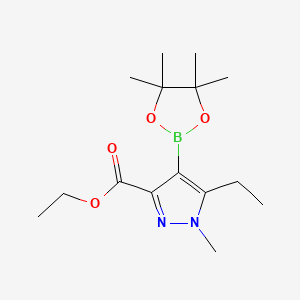

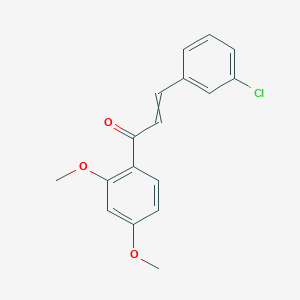
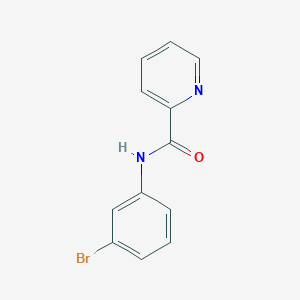
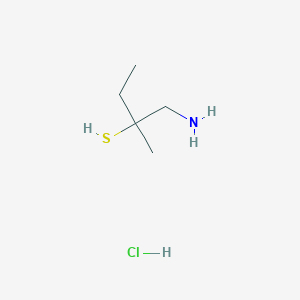
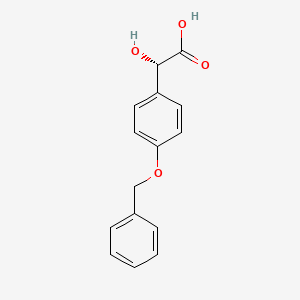
![5-[Chloro(phenyl)methylidene]-1,3-diphenylhexahydropyrimidine-2,4,6-trione](/img/structure/B14006953.png)
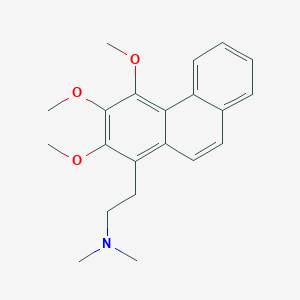
![2-Methylidene-4-oxabicyclo[3.3.0]oct-6-en-3-one](/img/structure/B14006975.png)
![2-[[5-(2,2-Dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-yl]-(2-hydroxyethyl)amino]ethanol](/img/structure/B14006976.png)
